Physicochemical Divergence: LogP and Molecular Weight Differentiate Target from Meta-Positioned Analog
The target compound, Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate, exhibits a calculated LogP of 2.43 . Its closest regioisomer analog, Methyl 3-(1-Pyrrolidinyl)benzoate (CAS 186086-71-5), has a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, lacking the 5-nitro group and having a different substitution pattern . This fundamental structural difference results in significantly different physicochemical and predicted biological behaviors, making them non-interchangeable in any research or industrial context.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.43 |
| Comparator Or Baseline | Methyl 3-(1-Pyrrolidinyl)benzoate (No reported LogP) |
| Quantified Difference | Target compound has a nitro group and higher molecular weight (250.25 vs 205.25), predicting a substantially different LogP. |
| Conditions | Calculated value via unspecified method; Comparator data from supplier information. |
Why This Matters
The presence of the 5-nitro group and 2-pyrrolidinyl substitution directly impacts lipophilicity, which is a critical factor in membrane permeability, solubility, and overall ADME properties, directly affecting project outcomes in drug discovery.
- [1] BOC Sciences. (n.d.). Methyl 3-(1-Pyrrolidinyl)benzoate - CAS 186086-71-5. BOC Sciences. Retrieved April 23, 2026. View Source
